

Physical and chemical properties of 2,5-dichloroquinoxaline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichloroquinoxaline

Cat. No.: B1311253

[Get Quote](#)

2,5-Dichloroquinoxaline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and reactive properties of **2,5-dichloroquinoxaline**. Due to the limited availability of experimental data for this specific isomer, this document leverages information on closely related quinoxaline derivatives and general principles of heterocyclic chemistry to offer a predictive and comparative analysis. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are outlined.

Physical Properties

Quantitative physical data for **2,5-dichloroquinoxaline** is not readily available in published literature. For comparative purposes, the known physical properties of its isomers, 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline, are provided below. It is anticipated that **2,5-dichloroquinoxaline** would exhibit properties within a similar range.

Property	2,5-dichloroquinoxalin e	2,3-dichloroquinoxalin e	2,6-dichloroquinoxalin e
Molecular Formula	C ₈ H ₄ Cl ₂ N ₂	C ₈ H ₄ Cl ₂ N ₂	C ₈ H ₄ Cl ₂ N ₂
Molecular Weight	199.04 g/mol	199.04 g/mol	199.04 g/mol [1]
Melting Point (°C)	Data not available	152-154[2]	153-157[1]
Boiling Point (°C)	Data not available	Data not available	278.7±35.0 (Predicted)[3]
Solubility	Data not available	Data not available	Insoluble in water; Soluble in benzene and toluene[4].
Appearance	Data not available	Solid	White to light yellow crystalline powder[4].

Spectroscopic Data

Detailed experimental spectroscopic data for **2,5-dichloroquinoxaline** is not currently available in public databases. However, characteristic spectral features can be predicted based on its structure and comparison with its isomers.

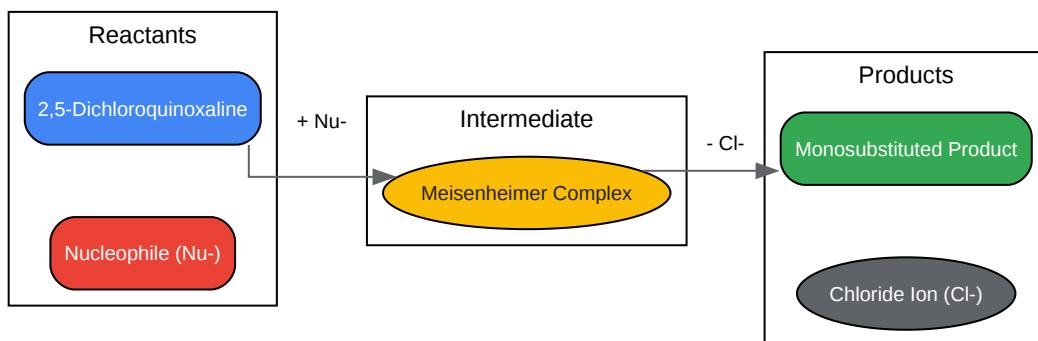
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants dictated by the positions of the chlorine atoms.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms of the quinoxaline core, with the carbons attached to chlorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum of **2,5-dichloroquinoxaline** is expected to exhibit characteristic absorption bands corresponding to:

- C-H stretching vibrations in the aromatic ring.

- C=N and C=C stretching vibrations of the quinoxaline core.
- C-Cl stretching vibrations.

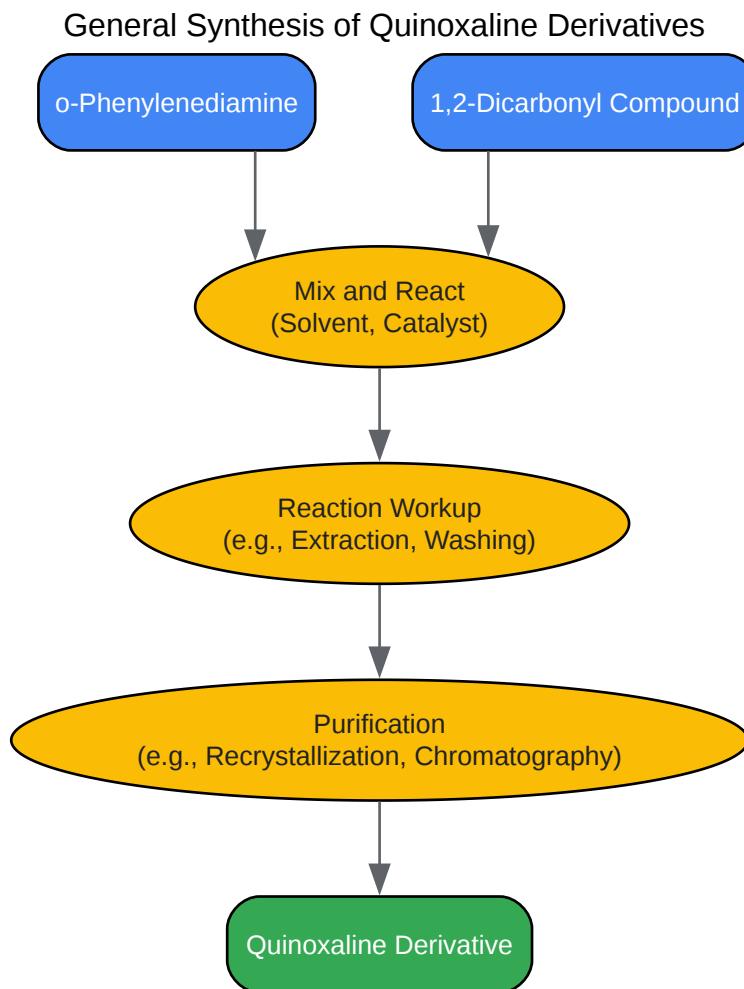

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Chemical Properties and Reactivity

The chemical reactivity of **2,5-dichloroquinoxaline** is governed by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the two chlorine substituents. These features make the quinoxaline ring electron-deficient and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (S_NAr): The chlorine atoms at the 2- and 5-positions are expected to be susceptible to displacement by various nucleophiles. The chlorine at the 2-position, being on the pyrazine ring, is anticipated to be more reactive towards nucleophiles than the chlorine at the 5-position on the benzene ring. Common nucleophiles that can react with dichloroquinoxalines include amines, alkoxides, and thiols.^{[5][6]} The general mechanism for nucleophilic aromatic substitution is depicted below.

General Nucleophilic Aromatic Substitution (S_NAr) Pathway


[Click to download full resolution via product page](#)

Caption: General workflow for the nucleophilic substitution on **2,5-dichloroquinoxaline**.

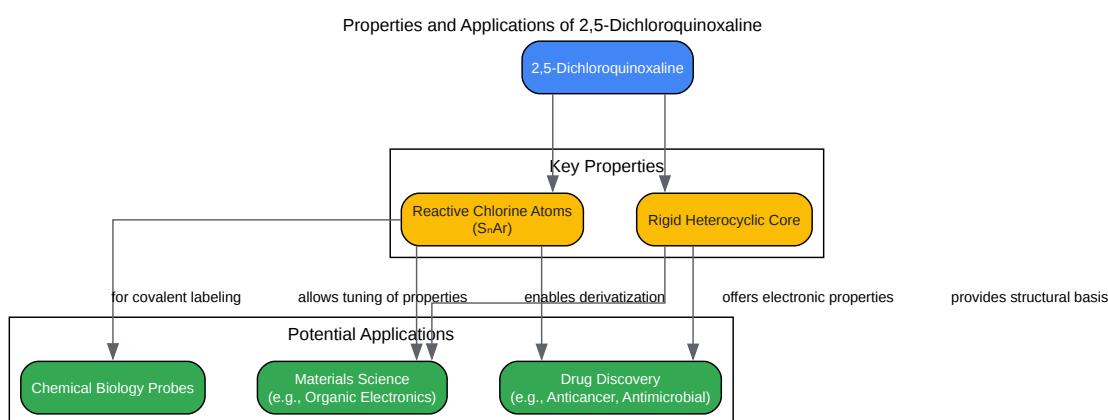
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,5-dichloroquinoxaline** is not readily available, a general and widely used method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.^[7] ^[8] For **2,5-dichloroquinoxaline**, this would likely involve the reaction of 3-chloro-1,2-phenylenediamine with glyoxal.

General Synthetic Approach for Quinoxalines:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.


Note on Precursor Synthesis: The synthesis of the required precursor, 3-chloro-1,2-phenylenediamine, would be a critical preceding step.

Applications in Research and Drug Development

Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[7][8]} The unique substitution pattern of **2,5-dichloroquinoxaline** makes it an

interesting scaffold for the synthesis of novel bioactive molecules. The chlorine atoms can serve as handles for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery screening.

The logical relationship of **2,5-dichloroquinoxaline**'s properties and its potential applications is illustrated below.

[Click to download full resolution via product page](#)

Caption: The relationship between the properties of **2,5-dichloroquinoxaline** and its applications.

In conclusion, while specific experimental data for **2,5-dichloroquinoxaline** is sparse, its structural similarity to other dichloroquinoxalines allows for a reasonable prediction of its physical and chemical properties. Its potential as a versatile building block in medicinal chemistry and materials science warrants further investigation into its synthesis and reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2,3-ジクロロキノキサリン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2,5-dichloroquinoxaline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311253#physical-and-chemical-properties-of-2-5-dichloroquinoxaline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com